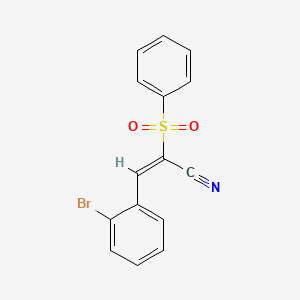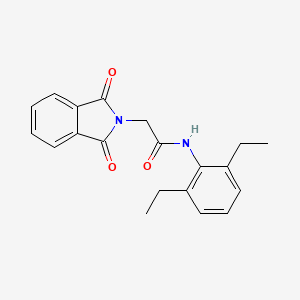
3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile" falls into a category of organic compounds known for their versatile chemical properties, which make them significant for various synthetic applications. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals, materials, and agrochemicals.
Synthesis Analysis
The synthesis of similar acrylonitrile derivatives typically involves reactions such as Knoevenagel condensation, which allows for the formation of carbon-carbon double bonds adjacent to a cyano group. This process might involve base-catalyzed condensation of aldehydes with active methylene compounds in the presence of suitable catalysts (Tammisetti et al., 2018).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) calculations are common tools for analyzing the molecular structures of acrylonitrile derivatives. Such studies reveal the geometry, bond lengths, and angles, contributing to our understanding of the compound's reactivity and properties (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylonitrile derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are pivotal for synthesizing heterocyclic compounds. These reactions are influenced by the electronic properties of the substituents, which can be manipulated to achieve desired reactivity patterns (Vasin et al., 2015).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, of acrylonitrile derivatives, can be significantly affected by the nature of the substituents. Bromine and sulfonyl groups, for instance, can increase the compound's density and boiling point due to their relatively high atomic mass and ability to engage in intermolecular interactions.
Chemical Properties Analysis
The presence of the acrylonitrile group makes these compounds highly reactive toward nucleophiles, owing to the electron-withdrawing effect of the cyano group. This reactivity is crucial for various organic transformations, including nucleophilic addition reactions, facilitating the synthesis of amine, ester, and amide derivatives. Moreover, the bromophenyl and phenylsulfonyl groups can further modulate the reactivity and selectivity of these transformations.
For more comprehensive insights and data specific to "3-(2-bromophenyl)-2-(phenylsulfonyl)acrylonitrile," direct experimental studies and targeted synthesis would be required. The referenced papers provide a foundation for understanding the chemical behavior and applications of related compounds, highlighting the potential versatility and utility of the target molecule in synthetic chemistry.
References:
Propiedades
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(2-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2S/c16-15-9-5-4-6-12(15)10-14(11-17)20(18,19)13-7-2-1-3-8-13/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAWHFDDSQAAU-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CC=C2Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CC=C2Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5666380.png)
![1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B5666397.png)
![N-(5-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]methyl}pyrimidin-2-yl)glycine](/img/structure/B5666402.png)
![2-allyl-9-[(2S)-2-hydroxy-2-phenylacetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666410.png)
![2-(4-methoxyphenyl)-6,7-dihydropyrrolo[1,2-a]thieno[3,2-d]pyrimidin-9(5H)-one](/img/structure/B5666418.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5666421.png)
![5-(4-chlorophenyl)-3-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5666429.png)
![N-[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B5666437.png)
![7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B5666453.png)
![2-(2-oxo-2-{3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)pyridine](/img/structure/B5666454.png)
![5-[(2,6-dimethoxypyridin-3-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5666474.png)
![6-fluoro-2-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5666483.png)
![1-[2-(3-methylphenoxy)ethyl]-2-imidazolidinethione](/img/structure/B5666491.png)
